molecular formula C29H36N2O5 B11052396 Butyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Butyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11052396
M. Wt: 492.6 g/mol
InChI Key: AOIHFKCYHGRGKH-UHFFFAOYSA-N
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Description

Butyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a butyl ester group, a piperidine ring, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Methoxyphenyl Group:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a condensation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol to form the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidinone ring.

    Substitution: The piperidine ring and the methoxyphenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. Its structure suggests that it could interact with biological targets such as receptors or enzymes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Butyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects is likely related to its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(3-{4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Butyl 4-(3-{4-[2-(4-ethoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

The uniqueness of Butyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate lies in its methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds.

Properties

Molecular Formula

C29H36N2O5

Molecular Weight

492.6 g/mol

IUPAC Name

butyl 4-[3-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C29H36N2O5/c1-3-4-19-36-29(34)23-9-11-24(12-10-23)31-27(32)20-26(28(31)33)30-17-15-22(16-18-30)6-5-21-7-13-25(35-2)14-8-21/h7-14,22,26H,3-6,15-20H2,1-2H3

InChI Key

AOIHFKCYHGRGKH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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